molecular formula C7H13NO3 B1252957 Methyl 4-hydroxypiperidine-3-carboxylate CAS No. 959958-24-8

Methyl 4-hydroxypiperidine-3-carboxylate

Cat. No.: B1252957
CAS No.: 959958-24-8
M. Wt: 159.18 g/mol
InChI Key: KQOGWNKGUKQZHP-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypiperidine-3-carboxylate (CAS 959958-24-8) is a valuable piperidine derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. Its molecular structure, incorporating both a hydroxypiperidine ring and a carboxylic ester moiety, makes it a versatile building block for constructing complex molecules . The primary application of this compound is as a precursor in the synthesis of pharmacologically active agents. Piperidine scaffolds are fundamental components found in more than twenty classes of pharmaceuticals, and this ester is particularly useful for further functionalization to create targeted drug candidates . Its stability under standard reaction conditions and ease of purification make it a practical and reliable choice for multi-step synthetic routes . Research into piperidine derivatives has shown their significance in developing ligands for various biological targets, including central nervous system (CNS) receptors . Furthermore, structurally similar piperidine esters are frequently employed in the development of potential treatments for neurodegenerative diseases, such as acetylcholinesterase inhibitors investigated for Alzheimer's disease . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All chemicals must be handled by qualified and trained professionals using appropriate safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5-6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOGWNKGUKQZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519840
Record name Methyl 4-hydroxypiperidine-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60519840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959958-24-8
Record name Methyl 4-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 4 Hydroxypiperidine 3 Carboxylate and Its Derivatives

Classical Synthetic Approaches

Classical methods for constructing the methyl 4-hydroxypiperidine-3-carboxylate framework often rely on well-established organic reactions, building the molecule step-by-step from simple, readily available precursors.

Multi-step Synthesis Routes from Precursors

Multi-step syntheses are fundamental to accessing the title compound and its derivatives. These routes typically involve the sequential construction of the piperidine (B6355638) ring followed by the introduction and modification of functional groups.

A common strategy begins with the formation of the core piperidine structure from acyclic starting materials. One established method utilizes benzylamine (B48309) and methyl acrylate, which undergo a 1,4-addition reaction. The resulting intermediate then participates in an intramolecular Dieckmann condensation to form 1-benzyl-4-ketone-3-piperidine acid methyl ester. Subsequent hydrolysis and decarboxylation yield 1-benzyl-4-piperidone, a key intermediate. This piperidone can then be further functionalized. For instance, a Strecker-type condensation with aniline (B41778) and hydrogen cyanide can produce an anilino-nitrile, which after a series of steps including hydrolysis, esterification, N-acylation, and finally N-debenzylation, yields derivatives like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. researchgate.net Another critical step is the reduction of the ketone at the C-4 position to introduce the required hydroxyl group.

These traditional syntheses often necessitate the use of protecting groups to prevent undesired side reactions during the multiple transformation steps.

Hydrogenation and Reduction Strategies for Piperidine Ring Formation

The catalytic hydrogenation of substituted pyridines is a direct and widely employed method for forming the piperidine ring. mdpi.com This approach is attractive due to the commercial availability of a vast array of pyridine (B92270) precursors. The reduction of the aromatic pyridine ring to a saturated piperidine ring requires specific catalysts and conditions to achieve high yields and, in some cases, stereoselectivity.

Various catalytic systems have been proven effective for this transformation. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is frequently used for the hydrogenation of substituted pyridines, often in an acidic solvent like glacial acetic acid. asianpubs.org Other noble metal catalysts, including rhodium, ruthenium, and palladium supported on carbon (Rh/C, Ru/C, Pd/C), are also highly efficient. organic-chemistry.orgrsc.org The choice of catalyst and reaction conditions—such as hydrogen pressure, temperature, and solvent—can influence the reaction's efficiency and selectivity. For example, a mild, complete hydrogenation of pyridines can be achieved using 10% Rh/C in water at 80 °C under 5 atm of H₂ pressure. organic-chemistry.org

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. Reagents like ammonium (B1175870) formate (B1220265) in the presence of Pd/C or borane-ammonia with a ruthenium catalyst can effectively reduce pyridines to piperidines under milder conditions. organic-chemistry.org

Table 1: Catalytic Systems for the Hydrogenation of Pyridine Derivatives

Catalyst Hydrogen Source Solvent Conditions Reference
PtO₂ (Adams' catalyst) H₂ (50-70 bar) Glacial Acetic Acid Room Temperature asianpubs.org
10% Rh/C H₂ (5 atm) Water 80 °C organic-chemistry.org
Pd/C Ammonium Formate Not Specified Mild Conditions organic-chemistry.org
RuCl₃·xH₂O Borane-Ammonia Not Specified Not Specified organic-chemistry.org

Condensation Reactions and Annulation Techniques

Condensation reactions provide a powerful tool for constructing the piperidine ring from acyclic precursors. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is particularly relevant for forming the 5- and 6-membered rings found in piperidine derivatives. masterorganicchemistry.comyoutube.com This reaction involves the base-promoted cyclization of a diester to form a cyclic β-keto ester. masterorganicchemistry.com For the synthesis of the this compound scaffold, a suitable acyclic diester can be cyclized to generate a 4-keto-piperidine-3-carboxylate intermediate, which can then be reduced to the desired 4-hydroxy product. A classical approach involves the reaction of benzylamine and methyl acrylate, leading to an intermediate that undergoes Dieckmann condensation.

Annulation techniques, which involve the formation of a new ring onto a pre-existing structure, also offer versatile routes to substituted piperidines. Gold-catalyzed annulation procedures have been developed for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Another strategy involves tunable [3+2] and [4+2] annulations, where reaction conditions can be modified to selectively produce either pyrrolidines or piperidines from the same starting materials, such as an allylsulfonamide and a styrene (B11656) derivative. nih.gov These modern methods provide efficient pathways to complex heterocyclic structures.

Stereoselective Synthesis and Chiral Control

Given that many piperidine-containing pharmaceuticals are chiral, the development of methods to control the stereochemistry during synthesis is of paramount importance. Enantioselective and diastereoselective strategies ensure the production of single, desired stereoisomers.

Enantioselective and Diastereoselective Methodologies

A variety of methodologies have been established to achieve high levels of stereocontrol in piperidine synthesis. These can be broadly categorized into catalyst-controlled and substrate-controlled reactions.

Catalyst-Controlled Synthesis: Asymmetric catalysis, using chiral metal complexes, is a powerful approach. For example, the rhodium-catalyzed asymmetric hydrogenation of pyridine derivatives can produce chiral piperidines like nipecotic acid derivatives. nih.gov Another innovative approach involves a three-step sequence: partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction with a boronic acid, and a final reduction to yield enantioenriched 3-substituted piperidines. nih.gov Similarly, copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines provides access to chiral 3-boryl-tetrahydropyridines, which are versatile intermediates for chiral piperidines. acs.org

Substrate-Controlled Synthesis: In these methods, a chiral auxiliary or a stereocenter already present in the substrate directs the stereochemical outcome of subsequent reactions. The use of chiral β-enaminoesters derived from (R)-(−)-2-phenylglycinol allows for the diastereoselective synthesis of zwitterionic bicyclic lactams. These intermediates can then be transformed into stereochemically defined 4-hydroxy piperidines. nih.gov Another strategy involves the diastereoselective cyclization of allylic substrates catalyzed by iron(III) chloride (FeCl₃) to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org

Multi-component Reactions: Sophisticated one-pot, multi-component reactions have been designed to construct highly substituted piperidines with excellent control over multiple stereocenters. One such method involves a four-component coupling sequence mediated by diphenylprolinol silyl (B83357) ether, which controls the formation of five contiguous stereocenters. acs.org

Table 2: Examples of Stereoselective Methodologies for Piperidine Synthesis

Method Catalyst/Reagent Key Transformation Stereoselectivity Reference
Asymmetric Hydrogenation Rhodium Complex Asymmetric reduction of pyridines High enantioselectivity nih.gov
Asymmetric Carbometalation Rhodium Complex Reductive Heck reaction of dihydropyridines Excellent enantioselectivity nih.gov
Asymmetric Borylation Copper(I) Complex Protoborylation of 1,2-dihydropyridines High enantio- and diastereoselectivity acs.org
Auxiliary-Controlled Synthesis (R)-(−)-2-Phenylglycinol Intramolecular Corey–Chaykovsky reaction High diastereoselectivity nih.gov
Diastereoselective Cyclization FeCl₃ Cyclization of allylic substrates High diastereoselectivity (cis-isomer) acs.org

Biocatalytic and Chemoenzymatic Approaches (e.g., Yeast Reductions)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes and whole-cell systems can operate under mild conditions with exceptional enantio- and regioselectivity. nih.gov

Yeast Reductions: Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that has been used for the asymmetric reduction of prochiral ketones. For example, the reduction of N-Boc-3-piperidone using Baker's yeast can yield (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate, with high yield and enantioselectivity. derpharmachemica.com This method avoids the use of costly and hazardous chemical reducing agents and simplifies the resolution of racemic mixtures. derpharmachemica.com

Chemoenzymatic Strategies: Combining chemical synthesis with biocatalysis creates powerful and versatile chemoenzymatic cascades. A notable example is the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. nih.govacs.org This strategy can involve a one-pot cascade using an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines with precise stereochemical control. nih.govacs.org Transaminases are another class of enzymes used in these approaches; they can be employed in cascades that trigger cyclizations of ω-chloroketones to afford enantiopure 2-substituted piperidines. acs.org Recently, enzymatic C-H oxidation using hydroxylase enzymes has been combined with radical cross-coupling to create a modular and enantioselective route to complex piperidine derivatives from inexpensive starting materials. chemistryviews.org

These biocatalytic and chemoenzymatic methods are becoming increasingly important for the sustainable production of high-value chiral piperidine building blocks.

An in-depth examination of the synthetic and derivatization strategies for this compound reveals its significance as a versatile scaffold in medicinal chemistry. The strategic placement of its functional groups—a secondary amine, a hydroxyl group, and a carboxylate ester—offers multiple points for chemical modification, enabling the synthesis of a wide array of derivatives.

Reaction Mechanisms and Chemical Reactivity of Methyl 4 Hydroxypiperidine 3 Carboxylate

Mechanistic Investigations of Piperidine (B6355638) Ring Formation and Transformation

The synthesis of the substituted piperidine core of Methyl 4-hydroxypiperidine-3-carboxylate can be achieved through several key strategic bond-forming reactions. Mechanistic studies have illuminated various pathways, including cycloadditions, multicomponent reactions, and intramolecular cyclizations, to construct this versatile scaffold.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that can be adapted to synthesize piperidine rings. In the context of this compound, a plausible synthetic route involves the aza-Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound.

A general mechanism proceeds as follows:

Nucleophilic Attack: An amine attacks an appropriate Michael acceptor, such as a derivative of methyl 2,3-didehydro-4-oxopiperidine-3-carboxylate. The nitrogen's lone pair adds to the β-carbon of the unsaturated system.

Enolate Formation: This addition generates a resonance-stabilized enolate intermediate.

Protonation: The enolate is then protonated, typically by a solvent or a mild acid, to yield the saturated piperidinone precursor.

Reduction: Subsequent reduction of the ketone at the C-4 position would yield the target 4-hydroxy derivative.

Organocatalytic asymmetric Michael additions have been explored to control the stereochemistry of the resulting piperidine ring, which is crucial for pharmacological applications.

The Mannich reaction is a three-component condensation reaction that efficiently forms both a new C-C and C-N bond in a single step. It is a powerful tool for the synthesis of β-amino carbonyl compounds, which are direct precursors to piperidine rings.

A general pathway for forming a piperidine ring via a Mannich reaction involves:

Iminium Ion Formation: An amine and a non-enolizable aldehyde (commonly formaldehyde) react to form a highly electrophilic iminium ion.

Nucleophilic Addition: An enolizable carbonyl compound, acting as the nucleophile, attacks the iminium ion. For the synthesis of the target molecule, a precursor like methyl acetoacetate (B1235776) could serve as the enolizable component.

Cyclization Precursor: The product of this initial Mannich reaction is a linear β-amino carbonyl compound.

Intramolecular Cyclization: Under appropriate conditions, a subsequent intramolecular condensation or reductive amination leads to the formation of the piperidine ring.

The versatility of the Mannich reaction allows for the introduction of various substituents on the piperidine ring by choosing different starting components. biosynth.comsinfoochem.com

Intramolecular cyclization is one of the most common and effective strategies for constructing the piperidine skeleton. These reactions involve the formation of a ring from a linear precursor that already contains the necessary atoms.

Key intramolecular cyclization strategies include:

Reductive Amination: A linear precursor containing both an amine and a ketone (or aldehyde) at appropriate positions can undergo cyclization. For instance, a δ-amino-γ-keto ester can cyclize through the formation of a cyclic iminium ion, which is then reduced in situ to form the 4-hydroxypiperidine (B117109) ring.

Azide (B81097) Reduction and Cyclization: An alternative approach involves the reduction of an azide group to an amine, which then participates in an intramolecular cyclization. A key strategy employs the intramolecular reductive cyclization of a conjugated keto-azide intermediate to construct the 2,3,6-trisubstituted piperidine skeleton. This method is particularly useful for stereoselective syntheses.

Table 1: Comparison of Piperidine Ring Formation Strategies

Reaction Type Key Intermediates Advantages Mechanistic Notes
Michael Addition Enolate, Iminium ion (for aza-Michael) Good for C-N and C-C bond formation; amenable to asymmetric catalysis. Often involves conjugate addition of an amine to an α,β-unsaturated ester or ketone.
Mannich Reaction Iminium ion, Enol Convergent three-component reaction; builds complexity quickly. Forms a β-amino carbonyl compound, which then cyclizes.
Intramolecular Cyclization Cyclic iminium ion, Amino-ketone High efficiency due to intramolecular nature; good stereochemical control. Often involves reductive amination of a linear amino-keto-ester precursor.

Once the 4-hydroxypiperidine ring is formed, it can undergo further transformations such as dehydration and isomerization, which can be either desired or unwanted side reactions.

Dehydration: The hydroxyl group at the C-4 position can be eliminated along with a proton from an adjacent carbon (C-3 or C-5) to form an alkene. This dehydration reaction typically occurs under acidic conditions, particularly at a low pH (e.g., pH < 1), leading to the formation of methyl 1,2,5,6-tetrahydropyridine-3-carboxylate or its isomer. google.com The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate, which is then quenched by the removal of an adjacent proton.

Isomerization: this compound has two stereocenters at the C-3 and C-4 positions. Isomerization, or epimerization, can occur at these centers under certain conditions. The stereocenter at C-3 is particularly susceptible to epimerization because the proton at this position is α to the carbonyl group of the ester. Under basic or acidic conditions, this proton can be removed to form an enolate (or enol), which can then be reprotonated from either face, leading to a mixture of diastereomers. The stereocenter at C-4 is generally more stable but can also isomerize, often through a retro-aldol type fragmentation-recombination pathway under more forcing conditions.

Reactivity of the Hydroxyl Group

The secondary hydroxyl group at the C-4 position is a key functional handle for further synthetic modifications. Its reactivity is characteristic of a typical secondary alcohol. chemimpex.comguidechem.com

Common reactions involving the hydroxyl group include:

Acylation: The hydroxyl group can be readily acylated to form esters using acyl chlorides or anhydrides in the presence of a base. This is often used as a protecting group strategy or to synthesize derivatives with altered pharmacological properties.

Etherification: Formation of ethers can be achieved via Williamson ether synthesis, where the corresponding alkoxide (formed by deprotonation with a strong base) reacts with an alkyl halide.

Oxidation: Oxidation of the secondary alcohol to a ketone (piperidin-4-one) can be accomplished using a variety of oxidizing agents, such as chromic acid-based reagents, Swern oxidation, or Dess-Martin periodinane. This transformation is pivotal for accessing a different class of piperidine derivatives. wikipedia.org

Reactivity of the Ester Group

The methyl ester at the C-3 position is another site of significant chemical reactivity, allowing for a range of transformations common to carboxylic acid esters.

Key reactions of the ester group include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. The resulting carboxylic acid is a valuable intermediate for further modifications, such as amide bond formation.

Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides access to 3-(hydroxymethyl)-4-hydroxypiperidine derivatives.

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), although this reaction can sometimes be slow. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Grignard Reaction: Reaction with Grignard reagents (R-MgX) will typically add two equivalents of the R group to the ester carbonyl, yielding a tertiary alcohol after acidic workup.

Conformational Analysis and Ring Dynamics

The non-planar, puckered nature of the piperidine ring in this compound allows it to exist in various conformations, with the chair form being the most stable. This is due to the staggering of all substituents and the minimization of angle strain, closely approximating the ideal tetrahedral bond angles. fiveable.melibretexts.orglibretexts.org The dynamic nature of the ring, including the process of ring-flipping, and the orientation of its functional groups are central to understanding its chemical properties.

Chair Conformation and Substituent Orientations

In its most stable chair conformation, the substituents on the piperidine ring can occupy two distinct types of positions: axial and equatorial. fiveable.melibretexts.orglibretexts.org Axial bonds are parallel to the principal axis of the ring, pointing either up or down, while equatorial bonds point out from the "equator" of the ring. fiveable.melibretexts.orglibretexts.org The relative stability of a substituted piperidine is significantly influenced by the placement of its substituents in these positions.

Generally, larger substituents prefer the equatorial position to minimize steric hindrance. masterorganicchemistry.com In an axial position, a substituent experiences destabilizing 1,3-diaxial interactions with the other axial atoms on the same side of the ring. masterorganicchemistry.com For this compound, both the hydroxyl (-OH) and the methyl carboxylate (-COOCH₃) groups are subject to these conformational considerations.

The stereochemistry of the molecule, specifically whether it is a cis or trans isomer, determines the relative orientation of the hydroxyl and methyl carboxylate groups. This, in turn, dictates the most stable chair conformation.

Table 1: Possible Conformations of cis and trans-Methyl 4-hydroxypiperidine-3-carboxylate

IsomerSubstituent at C-3 (-COOCH₃)Substituent at C-4 (-OH)Relative Stability
cisAxialEquatorialLess Stable
cisEquatorialAxialMore Stable
transAxialAxialLess Stable
transEquatorialEquatorialMost Stable

In the trans isomer, the most stable conformation will have both the hydroxyl and the methyl carboxylate groups in equatorial positions to avoid 1,3-diaxial strain. For the cis isomer, one substituent must be axial while the other is equatorial. Given that the methyl carboxylate group is generally bulkier than the hydroxyl group, the conformation with the equatorial methyl carboxylate and axial hydroxyl group is typically favored.

The process of ring-flipping allows for the interconversion between two chair conformations, where axial substituents become equatorial and vice versa. fiveable.melibretexts.orglibretexts.org At room temperature, this process is rapid, but the equilibrium will heavily favor the more stable conformer. masterorganicchemistry.com

Influence of Stereochemistry on Reactivity

The spatial arrangement of the hydroxyl and methyl carboxylate groups, as determined by the cis or trans configuration, has a profound impact on the chemical reactivity of this compound. The accessibility of these functional groups and the stereoelectronic effects arising from their specific orientations govern the rates and outcomes of chemical reactions.

For instance, in reactions involving the hydroxyl group, such as esterification or oxidation, its orientation (axial or equatorial) can affect the rate of reaction. An equatorial hydroxyl group is generally more sterically accessible to incoming reagents than an axial one, which can be shielded by 1,3-diaxial interactions. ic.ac.uk

Similarly, the reactivity of the methyl carboxylate group, for example in hydrolysis reactions, is also influenced by its stereochemical environment. The transition state of the reaction will have different steric demands depending on whether the ester group is in an axial or equatorial position, leading to differences in reaction rates between the cis and trans isomers. ic.ac.uk Studies on related piperidine systems have shown that the rate of hydrolysis of an axial ester is often slower than that of its equatorial counterpart due to greater steric hindrance in the transition state. ic.ac.uk

The relative orientation of the two functional groups can also lead to intramolecular interactions. In the cis isomer, where the hydroxyl and methyl carboxylate groups are on the same side of the ring, the potential for intramolecular hydrogen bonding exists, which can influence both the conformational preference and the reactivity of both groups.

The synthesis of specific stereoisomers of substituted piperidines is a key focus in medicinal chemistry, as the biological activity of such compounds is often highly dependent on their three-dimensional structure. acs.org The ability to selectively synthesize either the cis or trans isomer of this compound allows for the preparation of downstream products with well-defined stereochemistry. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the relative orientation of substituents on the piperidine (B6355638) ring. The analysis of one-dimensional (1D) and two-dimensional (2D) spectra allows for a comprehensive structural assignment.

The ¹H NMR spectrum of methyl 4-hydroxypiperidine-3-carboxylate provides initial evidence of its structure through chemical shifts, signal integrations, and coupling constants. The protons on the piperidine ring exhibit complex splitting patterns due to coupling with adjacent protons. The chemical shifts are influenced by the electronegativity of the neighboring hydroxyl, amine, and carboxylate groups.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group (C4), and the carbons adjacent to the nitrogen (C2 and C6) are typically found at characteristic chemical shifts. chemicalbook.comorganicchemistrydata.org

The stereochemistry of the substituents at C3 and C4 (cis vs. trans) significantly influences the chemical shifts and coupling constants (J-values). whiterose.ac.uk For instance, the coupling constant between H3 and H4 is expected to differ based on their dihedral angle, which is a function of their axial or equatorial positions in the dominant chair conformation of the piperidine ring. wikipedia.org Analysis of these J-values in high-resolution spectra can often distinguish between diastereomers. whiterose.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: Actual values may vary based on solvent and stereoisomer.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations & Notes
C=O - ~170-175 Carbonyl carbon of the methyl ester.
-OCH₃ ~3.7 ~52 Singlet in ¹H NMR, characteristic methyl ester signal.
C2 ~2.8 - 3.2 ~45-50 Protons are diastereotopic, complex multiplets. Adjacent to N.
C3 ~2.5 - 2.9 ~48-55 Methine proton, coupled to H2, H4. Shift depends on stereochemistry.
C4 ~3.8 - 4.2 ~65-70 Methine proton, coupled to H3, H5. Shift influenced by OH group.
C5 ~1.6 - 2.0 ~30-35 Diastereotopic protons, complex multiplets.
C6 ~2.6 - 3.0 ~45-50 Protons are diastereotopic, complex multiplets. Adjacent to N.
-OH Broad, variable - Signal may exchange with D₂O.

Two-dimensional NMR techniques are crucial for resolving spectral overlap and definitively establishing the molecule's structure and stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This is instrumental in tracing the proton connectivity around the piperidine ring, confirming the sequence H2-H3-H4-H5-H6. For example, the proton at C3 would show a cross-peak with protons at C2 and C4, confirming their adjacency. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the through-space proximity of protons, which is essential for assigning the relative stereochemistry (cis or trans). libretexts.org The NOESY spectrum shows correlations between protons that are close in space, regardless of whether they are bonded. youtube.com For the cis isomer, where the H3 and H4 protons are on the same face of the ring, a NOE cross-peak would be expected between them. Conversely, in the trans isomer, these protons are on opposite faces, and a weaker or absent NOE would be anticipated. Instead, NOEs between axial protons (e.g., H3-axial and H5-axial) would help to confirm the chair conformation and the relative orientation of the substituents. libretexts.orgyoutube.com

Mass Spectrometry (MS)

Mass spectrometry provides vital information on the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺. For this compound (C₇H₁₃NO₃, MW: 159.18), this would correspond to an ion at m/z 160. ESI is often coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to produce a characteristic spectrum of daughter ions. This fragmentation is highly useful for structural confirmation. researchgate.netnih.gov Common neutral losses observed in piperidine alkaloids include water and other small molecules from substituents. scielo.brscispace.com

Electron Ionization (EI) is a higher-energy "hard" ionization technique that results in more extensive fragmentation compared to ESI. The EI-MS spectrum would show a molecular ion peak (M⁺) at m/z 159, although it might be weak, along with numerous fragment ions. youtube.com This technique is particularly useful for creating a reproducible "fingerprint" of the molecule. The fragmentation is often dominated by cleavage adjacent to the heteroatoms (oxygen and nitrogen). libretexts.org

The analysis of fragments produced in both ESI-MS/MS and EI-MS provides corroborating evidence for the proposed structure. Cleavage is often directed by the functional groups. For piperidine-containing structures, alpha-cleavage next to the nitrogen atom is a common pathway. libretexts.org For esters, cleavage of the bond adjacent to the carbonyl group is typical. libretexts.org

Key fragmentation pathways for this compound would likely include:

Loss of H₂O (water): A neutral loss of 18 Da from the parent ion, resulting in a fragment at m/z 142 [M+H-H₂O]⁺, is a characteristic fragmentation for alcohols. nih.govscispace.com

Loss of CH₃OH (methanol): Elimination of methanol (B129727) (32 Da) from the ester group can occur, leading to a fragment ion.

Loss of •OCH₃ (methoxy radical): In EI-MS, loss of the methoxy (B1213986) radical (31 Da) from the ester is a common fragmentation, producing an acylium ion.

Loss of COOCH₃ (methoxycarbonyl group): Cleavage of the entire ester group (59 Da) can lead to a significant fragment ion.

Ring Cleavage: Alpha-cleavage adjacent to the nitrogen can initiate a cascade of ring-opening fragmentations, yielding ions characteristic of the piperidine core structure. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound (MW=159.18)

Ion (m/z) Ion Type Proposed Origin Technique
160 [M+H]⁺ Protonated Molecule ESI
159 [M]⁺• Molecular Ion EI
142 [M+H-H₂O]⁺ Loss of water from hydroxyl group ESI-MS/MS
128 [M-OCH₃]⁺ Loss of methoxy group from ester EI
100 [M-COOCH₃]⁺ Loss of the methoxycarbonyl group EI / ESI-MS/MS

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra provide a unique "fingerprint" based on the functional groups present in the molecule. For this compound, these techniques are instrumental in identifying its key structural features.

Theoretical and experimental vibrational studies on related piperidine structures, such as 3-piperidino-propylamine and 4-methylpiperidine, provide a basis for interpreting the spectra of this compound. researchgate.netresearchgate.net The spectra are expected to exhibit characteristic bands corresponding to the O-H, N-H, C-H, C=O, and C-O functional groups.

The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the IR spectrum, generally in the region of 3400-3200 cm⁻¹. The N-H stretching vibration of the piperidine ring is expected in a similar region, around 3350-3250 cm⁻¹. The C-H stretching vibrations of the methyl and piperidine ring methylene (B1212753) groups are anticipated between 3000 and 2800 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the carboxylate group is a key diagnostic peak, typically found in the 1750-1730 cm⁻¹ region. Furthermore, C-O stretching vibrations from the ester and the alcohol are expected in the 1300-1000 cm⁻¹ range.

Raman spectroscopy offers complementary information. While the O-H stretch is often weak in Raman spectra, the C-H and C=O stretching vibrations usually produce strong signals. The symmetric stretching of the piperidine ring is also a characteristic feature in the Raman spectrum. By comparing the experimental IR and Raman data with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure of this compound.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-HStretching3400-3200 (broad)
N-HStretching3350-3250
C-H (alkyl)Stretching3000-2800
C=O (ester)Stretching1750-1730
C-O (ester)Stretching1300-1150
C-O (alcohol)Stretching1150-1050

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecule's connectivity, conformation, and, crucially for chiral molecules, its absolute stereochemistry. For this compound, which exists as stereoisomers (cis and trans, each as a pair of enantiomers), X-ray crystallography is essential for assigning the correct (3R, 4S), (3S, 4R), (3R, 4R), or (3S, 4S) configuration.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of each atom. Key data obtained from an X-ray crystallographic analysis include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice.

While specific crystallographic data for this compound is not widely published, studies on similar piperidine derivatives provide insight into the expected structural features. For example, the crystal structure of piperidine octamolybdate has been determined, showcasing the capabilities of this technique for analyzing piperidine-containing compounds. researchgate.net The piperidine ring typically adopts a chair conformation to minimize steric strain. The relative orientations of the hydroxyl and carboxylate substituents (axial or equatorial) define the cis and trans isomers, which can be unambiguously determined by X-ray diffraction.

Table 2: Illustrative X-ray Crystallography Data for a Hypothetical Piperidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.892(3)
b (Å)9.283(2)
c (Å)19.184(4)
β (°)92.50(3)
Volume (ų)2293.7(9)
Z2

Note: This data is for piperidine octamolybdate and serves as an example of the parameters obtained from an X-ray crystallography study. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of this compound and for separating its stereoisomers.

For purity analysis, a reversed-phase HPLC method is commonly employed. nih.gov In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as phosphoric acid to improve peak shape. nih.govhelixchrom.com The compound is detected as it elutes from the column, most commonly by a UV detector. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

The separation of the enantiomers of this compound presents a greater challenge due to their identical physical and chemical properties in an achiral environment. Chiral HPLC is the preferred method for this purpose. This can be achieved in two main ways: indirect separation by derivatization or direct separation using a chiral stationary phase (CSP).

In the indirect method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. google.com However, direct separation on a CSP is often more convenient. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including piperidine derivatives. nih.govrsc.org The choice of the specific CSP and the mobile phase composition (often a mixture of alkanes and alcohols) is critical for achieving successful separation. The separation is based on the differential interactions between the enantiomers and the chiral environment of the stationary phase.

Table 3: General HPLC Conditions for Analysis of Piperidine Derivatives

ParameterPurity Analysis (Reversed-Phase)Chiral Separation (Normal Phase)
Column C18 (e.g., Inertsil, 250 x 4.6 mm) nih.govChiral Stationary Phase (e.g., Chiralpak) nih.govrsc.org
Mobile Phase Water/Acetonitrile with 0.1% Phosphoric Acid nih.govhelixchrom.comHexane/Isopropanol
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV (e.g., 210 nm)UV (e.g., 210 nm)
Temperature Ambient or controlled (e.g., 30 °C) nih.govAmbient or controlled

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and DFT helps in identifying the most stable conformer. For instance, studies on similar piperidine derivatives often show a preference for the chair conformation. researchgate.net

The electronic structure analysis, another output of DFT calculations, provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Illustrative Data Table: Optimized Geometry Parameters (Chair Conformation)

ParameterAtom 1Atom 2Atom 3Atom 4Value (Illustrative)
Bond LengthC3C4--1.54 Å
Bond LengthC4O(H)--1.43 Å
Bond AngleC2C3C4-111.5°
Dihedral AngleN1C2C3C4-55.0°

Note: The data in this table is for illustrative purposes and represents typical values for a substituted piperidine ring in a chair conformation as determined by DFT calculations.

DFT methods can also predict various spectroscopic properties of this compound, which can be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predictions aid in the assignment of experimental NMR spectra. The calculated chemical shifts are often correlated with experimental values to ensure the correct structural assignment.

IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can be computed. These frequencies are associated with specific molecular vibrations, such as the stretching of the O-H bond in the hydroxyl group, the C=O bond in the ester, and the N-H bond in the piperidine ring. Comparing the calculated IR spectrum with the experimental one helps in identifying the functional groups present in the molecule. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This information is valuable for understanding the electronic properties of the molecule and its potential applications in materials science.

Illustrative Data Table: Predicted Spectroscopic Data

Spectrum TypeParameterPredicted Value (Illustrative)Functional Group/Transition
¹H NMRChemical Shift (δ)3.7 ppm-OCH₃
¹³C NMRChemical Shift (δ)172 ppmC=O (ester)
IRWavenumber (cm⁻¹)3400 cm⁻¹O-H stretch
UV-Visλ_max210 nmn → σ* transition

Note: The data in this table is for illustrative purposes and represents typical values obtained from DFT calculations for a molecule with these functional groups.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational dynamics and its interactions with its environment, such as a solvent or a biological receptor. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles change over time. This can reveal how the piperidine ring flexes and how the substituents move relative to each other. In the context of drug design, MD simulations can be used to study the binding of a ligand like this compound to a protein target, providing information on the stability of the complex and the key interactions involved. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity. tandfonline.comtandfonline.com This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a mathematical model that relates these descriptors to the observed activity.

Pharmacophore modeling, a related technique, focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. nih.gov For this compound, a pharmacophore model might include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the ester carbonyl), and a basic nitrogen atom, all arranged in a specific spatial orientation.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Computational methods can be used to analyze the non-covalent interactions that this compound can form with other molecules. rsc.org These interactions are crucial for its physical properties and its interactions with biological systems.

Hydrogen Bonding: The hydroxyl group and the nitrogen atom of the piperidine ring can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and ester groups can act as hydrogen bond acceptors. Computational analysis can determine the geometry and strength of these hydrogen bonds.

π-π Stacking: While this compound itself does not have an aromatic ring, in a broader context of related compounds with aromatic substituents, the analysis of π-π stacking interactions would be relevant.

The study of intermolecular interactions is often performed using techniques like Hirshfeld surface analysis, which provides a visual representation of these interactions in a crystal lattice. nih.gov

Thermodynamic and Kinetic Studies of Reaction Mechanisms

Computational chemistry can be employed to investigate the thermodynamics and kinetics of chemical reactions involving this compound. rroij.com This involves calculating the energy changes that occur during a reaction to determine its feasibility (thermodynamics) and the energy barriers that must be overcome for the reaction to proceed (kinetics). For example, the mechanism of the hydrolysis of the ester group could be studied by calculating the energies of the reactants, transition states, and products. This provides a detailed understanding of the reaction pathway at the molecular level. researchgate.net

Conclusion

Applications of Methyl 4 Hydroxypiperidine 3 Carboxylate in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The structural framework of methyl 4-hydroxypiperidine-3-carboxylate, containing both a nucleophilic secondary amine and a hydroxyl group, alongside an electrophilic ester, allows it to serve as a versatile building block for the synthesis of more complex heterocyclic systems. Chemists can selectively target these functional groups to build intricate, polycyclic molecules.

A significant application is in the synthesis of substituted pyridopyrazines. google.comgoogle.com In these syntheses, this compound is used as a key starting material. google.com The piperidine (B6355638) nitrogen can undergo reactions such as N-arylation or N-alkylation, while the hydroxyl and ester groups can be further manipulated or involved in cyclization reactions to form fused ring systems. This strategy has been employed in the development of novel kinase inhibitors. google.com The compound's compatibility with a range of synthetic methodologies enables chemists to access diverse chemical scaffolds. angenechemical.com

Intermediate in the Synthesis of Pharmacologically Active Molecules

The piperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability. This compound serves as a crucial intermediate in the synthesis of such molecules, providing a pre-functionalized piperidine ring that can be elaborated into a final drug candidate. angenechemical.com

Its role as an intermediate is highlighted in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, which are under investigation for the treatment of autoimmune diseases and certain cancers. google.com In these synthetic routes, the compound is often protected and then reacted with other heterocyclic systems to build the final, complex drug molecule. google.com

Precursors to Alkaloids and Neuroactive Agents

The piperidine skeleton is the core structure of numerous alkaloids, a class of naturally occurring compounds with a wide range of physiological effects. This compound is a synthetic precursor that allows access to various substituted piperidines, which can then be converted into alkaloid analogues or other neuroactive agents.

While direct, detailed syntheses of specific, named alkaloids from this compound are not extensively detailed in the reviewed literature, its classification and utility as a functionalized piperidine place it as a logical starting point for such endeavors. Its application in the synthesis of Syk inhibitors, which modulate immune cell signaling, underscores its role in creating molecules that interact with biological pathways, a characteristic shared with many neuroactive compounds. google.com

Synthesis of Analgesics and Antidepressants

The functionalized piperidine core of this compound is particularly relevant in the synthesis of central nervous system agents. Chemical suppliers note its application in the synthesis of compounds with potential antidepressant activity. angenechemical.com

The broader class of 4-hydroxypiperidine (B117109) derivatives has been identified as important intermediate products for the synthesis of pharmacologically potent substances, including morphine-like analgesics. These intermediates can be transformed through multi-step sequences to yield complex opioid structures. Although the specific use of the methyl ester at the 3-position is a variation, the underlying 4-hydroxypiperidine scaffold is a well-established precursor in analgesic research.

Scaffolds for Combinatorial Chemistry

Publicly available scientific literature and documentation did not provide specific examples or detailed research findings on the use of this compound as a scaffold for combinatorial chemistry libraries.

Reagent in Derivatization for Enhanced Analytical Detection

There is no information available in the reviewed public sources regarding the use of this compound as a reagent for chemical derivatization aimed at enhancing analytical detection.

Role in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an emerging area, though specific, well-documented applications are limited in the current literature. The compound is categorized under general materials science by some chemical suppliers. ambeed.com It is suggested that its versatile structure is a valuable tool for creating novel compounds with potential applications in materials science. angenechemical.com

Some suppliers list the compound in categories such as "Monomers" and "Polymer Additives". ambeed.combldpharm.com This suggests its potential use as a monomer in polymerization reactions, where the hydroxyl and amine functionalities could participate in step-growth polymerization to form polyesters, polyamides, or polyurethanes. However, specific examples of polymers synthesized from this monomer or its use as a performance-enhancing additive are not detailed in the reviewed sources. Another supplier notes that their company applies innovative chemistry to develop modern high-tech applications, including materials for liquid crystals and fuel cells, and lists the hydrochloride salt of the compound among their products, though a direct link to a specific application is not made. echemi.com

Data Tables

Table 1: Synthetic Applications of this compound

Application AreaRole of CompoundResulting Molecular ClassSpecific Example
Complex Heterocycles Building BlockPyridopyrazinesSyk Inhibitors google.com
Pharmacology IntermediatePharmacologically Active MoleculesSyk Inhibitors google.com
Pharmacology PrecursorAlkaloid Analogues, Neuroactive AgentsGeneral Precursor
Pharmacology IntermediateAnalgesics, AntidepressantsCNS Agent Precursors angenechemical.com
Materials Science Potential Monomer/AdditivePolymers, Advanced MaterialsGeneral Mention angenechemical.comambeed.com

Table 2: Compound Identifiers

IdentifierValue
IUPAC Name Methyl 4-hydroxy-3-piperidinecarboxylate
CAS Number 959958-24-8
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol

Biological and Pharmacological Research: Mechanistic Insights

Mechanisms of Interaction with Biological Targets

The biological effects of "Methyl 4-hydroxypiperidine-3-carboxylate" and related compounds are predicated on their molecular interactions with various biological macromolecules. These interactions can lead to the modulation of enzymatic activity, receptor signaling, and ion channel function.

Derivatives of the 4-hydroxypiperidine (B117109) core have been investigated for their potential to inhibit key enzymes involved in neurotransmission and other physiological processes. Notably, monoamine oxidase (MAO) and acetylcholinesterase (AChE) have been significant targets of interest.

Monoamine Oxidase (MAO) Inhibition:

MAO is a critical enzyme in the catabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases. While direct studies on "this compound" are limited, related piperidine-containing compounds have demonstrated MAO inhibitory activity. The mechanism of inhibition often involves the piperidine (B6355638) nitrogen, which, in its protonated state, can interact with the active site of the enzyme. The substituents on the piperidine ring play a crucial role in determining the potency and selectivity for MAO-A versus MAO-B isoforms. For instance, certain pyridazinobenzylpiperidine derivatives have been shown to be potent and selective MAO-B inhibitors, with the piperidine moiety contributing to the correct orientation of the molecule within the enzyme's active site for optimal interaction.

Acetylcholinesterase (AChE) Inhibition:

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a key strategy in the management of Alzheimer's disease. The piperidine ring is a common feature in many AChE inhibitors. The mechanism of action for piperidine-based AChE inhibitors typically involves the binding of the protonated piperidine nitrogen to the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the enzyme. This interaction can be further stabilized by hydrogen bonds and hydrophobic interactions involving other parts of the molecule. Molecular docking studies of novel 3-hydroxypyridine-4-one derivatives containing a piperidine moiety have elucidated these interactions, showing π-cation interactions between the piperidine ring and key aromatic residues like Tyr336, Tyr123, and Phe337 in the AChE active site nih.gov. Although direct evidence for "this compound" is not available, its structural features suggest a potential for similar interactions.

The versatility of the piperidine scaffold allows for its interaction with a wide range of receptors, leading to either agonistic or antagonistic effects.

Sigma Receptor Binding:

Sigma receptors, which are divided into σ1 and σ2 subtypes, are implicated in a variety of neurological and psychiatric conditions. Many piperidine derivatives have been identified as high-affinity sigma receptor ligands. The interaction mechanism often involves the protonated nitrogen of the piperidine ring forming a key salt bridge with an acidic residue, such as glutamate, in the receptor's binding pocket. Aromatic or lipophilic substituents on the piperidine ring can further enhance binding affinity through hydrophobic and π-π stacking interactions with aromatic amino acid residues within the receptor. Inhibition of sigma-1 receptors has been shown to modulate the transport of neurotransmitters like GABA and glutamate in presynaptic nerve terminals nih.gov.

GABA Uptake System Modulation:

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Modulation of GABAergic transmission can be achieved by inhibiting the GABA transporters (GATs), thereby increasing the synaptic concentration of GABA. Certain hydroxy- and amino-substituted piperidinecarboxylic acids have been shown to act as inhibitors of the GABA uptake system. The carboxylic acid moiety and the stereochemistry of the substituents on the piperidine ring are critical for the interaction with GATs. These compounds are thought to mimic the structure of GABA, allowing them to bind to the transporter protein and block the reuptake of GABA.

The 4-hydroxypiperidine core can also be found in molecules that modulate the activity of ion channels. For instance, certain 1,4-dihydropyridine derivatives containing a piperidine moiety have been shown to act as modulators of calcium ion transport nih.gov. These compounds can exhibit either antagonist or agonist activity at L-type calcium channels nih.gov. The mechanism of action is believed to involve the interaction of the dihydropyridine ring with the channel protein, while the piperidine substituent can influence the potency and selectivity of this interaction. The specific interactions of "this compound" with ion channels have not been extensively studied, but its structure suggests that it could potentially interact with various ion channel subtypes.

Structure-Activity Relationship (SAR) Studies Related to the Piperidine Core

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For piperidine derivatives, SAR studies have revealed several key features of the piperidine core that are critical for their pharmacological effects.

The substitution pattern on the piperidine ring significantly impacts activity. The position, nature, and stereochemistry of substituents can determine the potency, selectivity, and pharmacokinetic properties of the compound. For example, in a series of 4-anilidopiperidine analogues, replacement of the phenethyl group with various aromatic amino acids led to compounds with selective binding affinities for the μ-opioid receptor over the δ-opioid receptor nih.gov.

In the context of NAPE-PLD inhibitors, conformational restriction of a flexible side chain by incorporating it into a piperidine ring led to a significant increase in inhibitory potency researchgate.net. Furthermore, the introduction of a hydroxyl group can provide an additional point for hydrogen bonding, which can enhance binding to the target protein. The methyl ester at the 3-position of "this compound" is also a key feature that can influence its polarity, cell permeability, and interaction with biological targets.

Structural ModificationObserved Effect on Biological ActivityPotential Mechanistic Implication
N-substitution on the piperidine ringAlters potency and selectivity for various receptors (e.g., opioid, sigma).Modifies interaction with receptor binding pockets and overall lipophilicity.
Position and stereochemistry of substituentsCrucial for affinity and selectivity (e.g., GABA uptake inhibitors).Determines the correct orientation of the molecule for optimal target interaction.
Introduction of a hydroxyl groupCan enhance binding affinity.Provides an additional hydrogen bond donor/acceptor.
Esterification of a carboxylic acidIncreases lipophilicity and potential for cell penetration.May act as a prodrug, being hydrolyzed to the active carboxylic acid in vivo.

In Vitro Mechanistic Investigations of Cellular Pathways

While direct in vitro studies on the cellular pathways affected by "this compound" are not extensively reported, the known interactions of its structural analogs with various biological targets allow for informed hypotheses about its potential cellular effects.

Given the potential for MAO and AChE inhibition, this compound could modulate neurotransmitter levels in neuronal cell models, impacting downstream signaling pathways. For instance, by increasing acetylcholine levels, it could potentiate cholinergic signaling, which is crucial for cognitive function.

Furthermore, its potential interaction with sigma receptors suggests that it could influence intracellular calcium signaling and the activity of various kinases and ion channels, thereby affecting cell survival and proliferation pathways. The modulation of the GABA uptake system could lead to an enhancement of inhibitory neurotransmission, which could be investigated in primary neuronal cultures by measuring changes in synaptic activity and neuronal excitability.

Future in vitro studies could employ techniques such as reporter gene assays, high-content imaging, and transcriptomic analysis to elucidate the specific cellular pathways modulated by "this compound."

Evaluation of Specific Biological Activities with Mechanistic Focus

The biological activities of piperidine derivatives are diverse, ranging from antimicrobial to neuroprotective effects. The mechanistic basis for these activities is often linked to the interactions described in the preceding sections.

For example, the antifungal activity of certain 4-aminopiperidines has been mechanistically linked to the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity mdpi.com. The protonated piperidine ring is thought to mimic a carbocationic intermediate in the enzymatic reaction, thereby inhibiting key enzymes in the pathway mdpi.com.

The analgesic properties of some 4-hydroxy-2,1-benzothiazine-3-carboxamides, which share structural similarities with the target compound, have been demonstrated in animal models mdpi.com. The mechanism is thought to involve interactions with targets in the central nervous system, though the specific molecular targets are not fully elucidated.

A mechanistic evaluation of "this compound" would require a systematic approach, starting with broad phenotypic screening to identify its biological activities, followed by target identification and validation studies to elucidate the underlying molecular mechanisms.

Biological ActivityPotential Underlying MechanismRelevant Structural Analogs
AntifungalInhibition of ergosterol biosynthesis4-Aminopiperidines mdpi.com
AnalgesicModulation of central nervous system targets4-Hydroxy-2,1-benzothiazine-3-carboxamides mdpi.com
NeuroprotectiveMAO-B inhibition, sigma-1 receptor antagonismPyridazinobenzylpiperidines, various sigma receptor ligands
Cognitive EnhancementAcetylcholinesterase inhibitionPiperidine-based AChE inhibitors nih.gov

Advanced Research Methodologies for Piperidine Carboxylates

Chromatographic Techniques for Separation and Purification

Chromatography remains an indispensable tool for the analysis and purification of piperidine (B6355638) derivatives. The structural complexity and potential for stereoisomerism in these molecules demand high-resolution separation techniques.

The presence of chiral centers in Methyl 4-hydroxypiperidine-3-carboxylate means it can exist as a pair of enantiomers. Since different enantiomers of a drug can have vastly different pharmacological and toxicological profiles, determining the enantiomeric excess (ee) is critical in pharmaceutical development. csfarmacie.czheraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for this purpose. nih.gov

The indirect approach involves derivatizing the chiral molecule with an optically pure agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov However, the direct approach using a CSP is more common and efficient. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for resolving a broad range of racemic compounds, including those with piperidine scaffolds. windows.net For analytes lacking a strong UV chromophore, pre-column derivatization with a UV-active agent like para-toluene sulfonyl chloride can be employed to enhance detection by a UV detector. nih.govresearchgate.net The selection of the mobile phase—whether normal-phase, reversed-phase, or polar organic—is optimized to achieve the best resolution between the enantiomers. csfarmacie.czwindows.net

Below is a representative data table outlining a hypothetical Chiral HPLC method for determining the enantiomeric excess of this compound.

Table 1: Illustrative Chiral HPLC Method Parameters

Parameter Condition Purpose
Instrument Agilent 1200 Series HPLC or similar Standard system for liquid chromatography.
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm A widely used polysaccharide-based CSP for resolving enantiomers. nih.govtsijournals.com
Mobile Phase n-Heptane / Ethyl Alcohol / Diethylamine (92:8:0.1, v/v/v) A normal-phase eluent system commonly used for chiral separations. tsijournals.com
Flow Rate 1.0 mL/min Controls the retention time and resolution of the separation. tsijournals.com
Column Temp. 25°C Temperature is controlled to ensure reproducible retention times. tsijournals.com
Detection UV at 220 nm Wavelength for detecting the carboxylate or derivatized amine functionality. tsijournals.com
Injection Vol. 10 µL The volume of the sample introduced into the system.

| Expected Outcome | Baseline separation of the (3R,4S) and (3S,4R) enantiomers, allowing for accurate quantification of each to determine enantiomeric excess. uma.es |

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. youtube.com It is considered a hybrid of gas and liquid chromatography, offering the low viscosity and high diffusivity of a gas with the solvating power of a liquid. nih.gov These properties result in high separation efficiency, fast analysis times, and reduced consumption of organic solvents, making it a "greener" alternative to HPLC. nih.gov

SFC is particularly advantageous for the analysis of challenging analytes, such as the polar and thermally labile molecules common in pharmaceutical research. capes.gov.brnih.gov For polar compounds like this compound, a small amount of an organic modifier (e.g., methanol) is typically added to the CO2 mobile phase to increase its elution strength. capes.gov.br The coupling of SFC with Mass Spectrometry (SFC-MS) provides a highly sensitive and selective detection method, which is essential for identifying and quantifying compounds in complex matrices. lcms.cz A back-pressure regulator is a critical component that keeps the mobile phase in its supercritical state until after the column. youtube.com

Table 2: Representative SFC-MS Method Parameters

Parameter Condition Rationale
Instrument Waters ACQUITY UPC² System or similar A system designed for analytical SFC.
Column Torus Diol, 100 x 3.0 mm, 1.7 µm A polar column suitable for separating polar heterocyclic compounds. lcms.cz
Mobile Phase A: Supercritical CO₂B: Methanol (B129727) with 0.1% Ammonium (B1175870) Hydroxide Gradient elution from 5% to 40% B over 5 minutes. The modifier (Methanol) is needed for eluting polar analytes, and the additive improves peak shape.
Flow Rate 2.0 mL/min A typical flow rate for analytical SFC, enabling rapid separation.
Back Pressure 1500 psi (103 bar) Maintained to ensure the CO₂ remains in a supercritical state.
Detection Tandem Mass Spectrometer (e.g., Triple Quadrupole) Provides high selectivity and sensitivity for structural confirmation and quantification. nih.gov

| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for polar molecules containing nitrogen, leading to protonated molecular ions [M+H]⁺. |

Crystallization Techniques for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. mt.comnih.gov These different polymorphs of the same compound can exhibit significant variations in physical properties such as solubility, melting point, and stability. In the pharmaceutical industry, controlling the polymorphic form of an active ingredient is critical, as these differences can directly impact the drug's bioavailability and shelf-life. researchgate.net

A comprehensive polymorphism screen is therefore essential during process development. researchgate.net This involves attempting to crystallize the compound under a wide range of conditions to identify as many polymorphic forms as possible. Common techniques include crystallization from various single and mixed solvent systems, thermal methods like melt crystallization, and anti-solvent addition, where the compound is dissolved in a good solvent and a poor solvent (anti-solvent) is added to induce precipitation. researchgate.netrsc.org Each set of conditions can favor the nucleation and growth of a different crystal lattice, potentially revealing new polymorphs. rsc.org

Table 3: Crystallization Techniques for Polymorphism Screening of this compound

Technique Description Potential Outcome
Solvent Evaporation The compound is dissolved in various solvents (e.g., ethanol, acetone, ethyl acetate) and allowed to evaporate slowly at different temperatures. nih.gov Isolation of the thermodynamically stable form or various kinetic polymorphs depending on the solvent and evaporation rate.
Cooling Crystallization A saturated solution at a high temperature is slowly cooled to induce crystallization. rsc.org Can yield different polymorphs depending on the cooling rate and degree of supersaturation.
Anti-Solvent Addition The compound is dissolved in a solvent (e.g., methanol) and an anti-solvent in which it is insoluble (e.g., water or hexane) is added. rsc.org Rapid precipitation often yields metastable polymorphs or amorphous material.
Thermal Methods The compound is heated to its melting point and then cooled (melt crystallization), or a stable form is heated to induce a transition to another form. researchgate.net Can reveal enantiotropic or monotropic relationships between different polymorphs.

| Slurry Conversion | A mixture of polymorphs is stirred in a solvent in which they are sparingly soluble. Over time, the less stable forms will convert to the most stable form at that temperature. researchgate.net | Determines the relative stability of the identified polymorphs under specific conditions. |

High-Throughput Screening in Mechanistic Biological Assays

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and miniaturization to rapidly test the biological or biochemical activity of a large number of compounds. ufl.edu This approach allows researchers to efficiently screen vast chemical libraries to find "hits"—compounds that interact with a specific biological target. nih.gov For a compound like this compound, HTS can be employed in various mechanistic assays to uncover its potential as a modulator of enzymes, receptors, or other cellular pathways.

The piperidine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govnih.gov An HTS campaign could therefore screen this compound and its analogs against a panel of such targets. Assays are typically performed in 384-well or 1536-well microtiter plates. ufl.edu The assay format can be biochemical, such as a Fluorescence Resonance Energy Transfer (FRET) assay to measure enzyme inhibition, or cell-based, using reporter genes to measure receptor activation or antagonism. nih.gov More recently, fragment-based screening approaches have been developed to target specific functional groups, such as the carboxylate residue, with reactive fragments to identify covalent binders. rsc.org

Table 4: Hypothetical High-Throughput Screening Workflow

Step Description Example Technology
1. Assay Development A robust and sensitive assay is developed and optimized for a specific biological target (e.g., a 5-HT receptor). wikipedia.org The assay is miniaturized to a 1536-well plate format. ufl.edu Fluorescence Polarization (FP) or FRET-based binding assay. nih.gov
2. Pilot Screen A small, diverse library of compounds (e.g., ~10,000 compounds) is screened to validate the assay performance and estimate a hit rate. ufl.edu Robotic liquid handlers for dispensing compounds and reagents.
3. Primary Screen The full compound library (e.g., >500,000 compounds) is screened at a single concentration (e.g., 10 µM) to identify initial hits. Automated plate readers for high-speed data acquisition.
4. Hit Confirmation Initial hits are re-tested under the same conditions to eliminate false positives. The same assay technology as the primary screen.
5. Dose-Response Analysis Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀). Microplate Spectrophotometer or Fluorometer.

| 6. Secondary/Orthogonal Assays | Hits are tested in different, often more complex, biological assays (e.g., a cell-based functional assay) to confirm their mechanism of action and rule out artifacts. nih.gov | Microfluidic mobility shift assays (MST) or cell-based reporter assays. nih.govnih.gov |

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Methods

The synthesis of piperidine (B6355638) derivatives, while well-established, often relies on methods that are not environmentally benign. Future research should prioritize the development of "green" synthetic routes. This includes the use of sustainable solvents, such as water or ethanol, and the development of catalytic reactions that minimize waste and energy consumption. nih.govunibo.itmdpi.commdpi.com One-pot multicomponent reactions (MCRs) represent a promising avenue, as they can construct complex piperidine scaffolds in a single step, improving atom economy and reducing purification needs. nih.gov For instance, developing catalytic systems, such as those using transition metals or biocatalysts, can lead to milder reaction conditions and higher efficiency. nih.gov The goal is to create synthetic pathways that are not only efficient and high-yielding but also economically viable and environmentally responsible, reducing the reliance on hazardous reagents and minimizing the generation of toxic byproducts. nih.govmdpi.com

Exploration of Novel Biological Targets and Mechanistic Pathways

While piperidine scaffolds are present in numerous pharmaceuticals, the full biological potential of Methyl 4-hydroxypiperidine-3-carboxylate is yet to be unlocked. nih.govmdpi.comencyclopedia.pubresearchgate.net Future research should focus on screening this compound and its derivatives against a wider array of biological targets. The structural flexibility of the piperidine ring makes it a versatile scaffold for designing agents that can target various receptors and enzymes. researchgate.net For example, derivatives of 4-hydroxypiperidine (B117109) have shown activity as CCR5 receptor antagonists and analgesics. nih.govnih.gov Further studies could explore its potential as an inhibitor for enzymes like Cathepsin K in osteoporosis or as a modulator of kinases in cancer therapy. mdpi.comresearchgate.net Elucidating the precise molecular mechanisms of action is crucial. nih.gov This involves identifying how these compounds interact with their biological targets at a molecular level, which signaling pathways they modulate, and the downstream cellular effects. nih.gov

Advanced Computational Modeling for Predictive Research

Computational methods are indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. Future research on this compound should leverage advanced computational modeling techniques.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, incorporating methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be employed to build predictive models. researchgate.netnih.gov These models help in understanding how steric, electrostatic, and hydrophobic properties of the molecule influence its biological activity, guiding the design of more potent analogs. researchgate.netnih.govnih.gov

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding modes of derivatives within the active sites of target proteins, providing insights into key interactions. mdpi.comresearchgate.netresearchgate.nettandfonline.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time in a simulated biological environment. researchgate.net

These computational approaches can significantly reduce the time and cost associated with synthesizing and screening new compounds by prioritizing those with the highest predicted efficacy.

Integration of AI and Machine Learning in Compound Design and Mechanism Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions. acs.org For this compound, these technologies can be applied in several ways:

Predicting Bioactivity: ML algorithms can be trained on existing chemical and biological data to predict the activities of novel, untested derivatives. acs.orgstanford.eduacs.orgnih.gov Deep learning models, such as convolutional neural networks (CNNs) and graph neural networks (GNNs), can learn directly from molecular structures to predict biological activity and potential drug-target interactions.

De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound, optimized for specific biological targets and desired pharmacokinetic properties.

Mechanism Prediction: AI can help in predicting potential on-target and off-target effects, as well as elucidating complex biological mechanisms by integrating data from various sources, including genomics, proteomics, and metabolomics.

The integration of AI and ML has the potential to dramatically accelerate the discovery of new drug candidates derived from this compound. acs.orgstanford.edu

Addressing Stereochemical Challenges in Complex Syntheses

The biological activity of chiral molecules is often dependent on their specific stereochemistry. This compound has multiple stereocenters, and each stereoisomer may exhibit different biological activities and pharmacokinetic profiles. A significant challenge lies in the development of synthetic methods that can selectively produce a single, desired stereoisomer.

Future research must focus on stereoselective synthesis. nih.gov This includes the use of chiral catalysts, auxiliaries, and biocatalytic methods, such as chemo-enzymatic cascades, to control the stereochemical outcome of reactions. nih.govresearchgate.net Developing modular and flexible synthetic approaches will allow for the efficient and enantioselective synthesis of various substituted piperidines. nih.gov Regio- and stereoselective reactions, such as the addition of Grignard reagents to pyridine-N-oxides, also offer promising routes to polysubstituted piperidines. acs.org Overcoming these stereochemical challenges is critical for producing compounds with optimal efficacy and safety.

Elucidating Full Pharmacokinetic and Pharmacodynamic Mechanisms

A complete understanding of a drug candidate's behavior in the body is essential for its development. For derivatives of this compound, comprehensive studies on their Absorption, Distribution, Metabolism, and Excretion (ADME) are required. unisi.it The piperidine scaffold is known to influence pharmacokinetic properties, and modifications to this core can lead to significant changes in oral bioavailability and clearance rates. researchgate.netacs.org

Future research should focus on:

In vitro and in vivo ADME studies: To determine the metabolic stability, permeability, and potential for drug-drug interactions.

Pharmacodynamic studies: To understand the relationship between drug concentration and its pharmacological effect.

In silico ADME prediction: Computational models can be used for early-stage prediction of ADME properties, helping to guide the design of compounds with more favorable drug-like characteristics. mdpi.comresearchgate.net

A thorough elucidation of these pharmacokinetic and pharmacodynamic profiles will be crucial for advancing the most promising derivatives toward clinical development.

Q & A

Basic Research Questions

Q. How can synthetic routes for Methyl 4-hydroxypiperidine-3-carboxylate be optimized to improve yield and purity?

  • Methodological Approach :

  • Multi-step synthesis : Start with piperidine derivatives as precursors. For example, use nucleophilic substitution to introduce hydroxyl and ester groups, followed by regioselective protection/deprotection steps to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates for esterification and hydroxylation steps .
  • Catalysts : Employ Lewis acids (e.g., BF₃·Et₂O) for stereochemical control during cyclization .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Analytical Workflow :

  • NMR : Assign stereochemistry using ¹H-¹H COSY and NOESY to resolve coupling constants in the piperidine ring .
  • X-ray diffraction : Refine crystal structures using SHELXL (for small molecules) to confirm bond lengths, angles, and hydrogen-bonding networks .
  • Mass spectrometry : Validate molecular weight via ESI-MS in positive ion mode, comparing observed [M+H]⁺ peaks with theoretical values .
  • Mercury CSD : Visualize and compare packing motifs with similar piperidine derivatives in the Cambridge Structural Database .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Data Reconciliation Strategy :

  • Refinement checks : Use SHELXL’s R-factor and goodness-of-fit metrics to identify overfitting. Re-examine disordered regions with alternate occupancy models .
  • Packing similarity analysis : Apply Mercury’s Materials Module to compare intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with structurally analogous compounds .
  • Twinned data : For overlapping reflections, employ twin-law matrices in SHELXL to deconvolute contributions from multiple domains .

Q. What computational approaches are suitable for analyzing the conformational flexibility of the piperidine ring?

  • Modeling Methodology :

  • Cremer-Pople puckering parameters : Calculate ring puckering amplitude (θ) and phase angle (φ) from atomic coordinates to quantify deviations from planarity .
  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare experimental and theoretical puckering energetics .
  • Molecular dynamics : Simulate ring-flipping transitions in explicit solvent (e.g., water) to assess kinetic barriers to conformational changes .

Q. How should researchers address discrepancies in bioactivity data across different assays for this compound?

  • Experimental Design Recommendations :

  • Orthogonal assays : Validate receptor-binding activity using both SPR (surface plasmon resonance) and fluorescence polarization to rule out false positives .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates and cell lines .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assay results .

Q. What strategies enable efficient scale-up of this compound synthesis for preclinical studies?

  • Process Chemistry Considerations :

  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., esterification) .
  • Green chemistry : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and minimize impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.